
4-(1-Azepanyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Azepanyl)-1-butanol is a complex organic compound with potential applications in various fields. However, specific information regarding this compound is limited in scientific literature.
Synthesis Analysis
The synthesis of related butanol compounds involves various chemical reactions and pathways. For instance, Sarathy et al. (2012) discuss the combustion model for four butanol isomers, which could provide insights into the synthesis pathways of similar compounds like 4-(1-Azepanyl)-1-butanol (Sarathy et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-(1-Azepanyl)-1-butanol is not directly addressed in the available literature. However, the study of butanol isomers by Sarathy et al. (2012) and the synthesis of N‐Substituted 2,4‐Azepandione by Waly et al. (2017) might provide insights into the structural characteristics of similar compounds (Waly et al., 2017).
Chemical Reactions and Properties
Butanol isomers, closely related to 4-(1-Azepanyl)-1-butanol, exhibit various chemical reactions, as discussed by Sarathy et al. (2012). These include oxidation and combustion reactions relevant to alcohols in general (Sarathy et al., 2012).
Physical Properties Analysis
Studies on butanol isomers and similar compounds provide insights into their physical properties. For example, Sarathy et al. (2012) discuss properties like combustion characteristics and oxidation processes, which can be extrapolated to understand the physical properties of 4-(1-Azepanyl)-1-butanol (Sarathy et al., 2012).
科学的研究の応用
Biofuel Production
Butanol and its isomers are extensively studied for their potential as biofuels. Research by Lee et al. (2008) reviews the biotechnological production of butanol by Clostridia, highlighting the renewed interest in fermentative butanol production due to advances in biotechnology and the demand for renewable resources. The study by Malaviya et al. (2012) discusses continuous butanol production from glycerol by a hyper-producing mutant of Clostridium pasteurianum, demonstrating an improved process for butanol production with reduced byproduct formation. Similarly, Atsumi et al. (2008) explore the metabolic engineering of Escherichia coli for 1-butanol production, showcasing the potential for using E. coli as a host for butanol biosynthesis pathways (Lee et al., 2008) (Malaviya et al., 2012) (Atsumi et al., 2008).
Combustion and Engine Performance
Studies on the combustion characteristics and engine performance of butanol and its isomers have been conducted to evaluate their viability as alternative fuels. Sarathy et al. (2012) present a comprehensive chemical kinetic model for the combustion of butanol isomers, providing insights into their unique oxidation features. Rakopoulos et al. (2010) investigate the effects of butanol-diesel fuel blends on the performance and emissions of a high-speed DI diesel engine, indicating that butanol can significantly influence engine behavior and emissions profiles (Sarathy et al., 2012) (Rakopoulos et al., 2010).
Chemical Synthesis and Industrial Applications
The versatility of butanol and its derivatives in chemical synthesis and industrial applications is noteworthy. The study by Macfarlane et al. (2006) discusses the zirconium-mediated synthesis of azepanes and benzazepanes, showcasing the utility of butanol-derived intermediates in complex organic syntheses (Macfarlane et al., 2006).
特性
IUPAC Name |
4-(azepan-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-5-9-11-7-3-1-2-4-8-11/h12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPTXHBVDZYHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586382 |
Source


|
| Record name | 4-(Azepan-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114960-98-4 |
Source


|
| Record name | 4-(Azepan-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

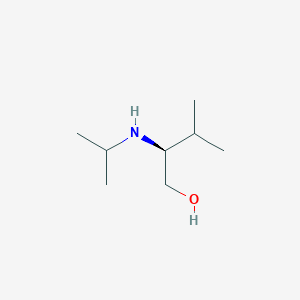
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
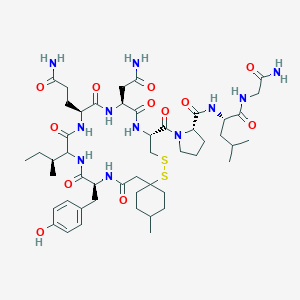

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
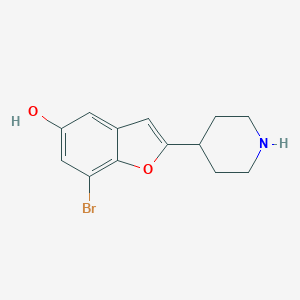
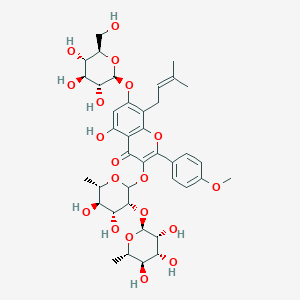
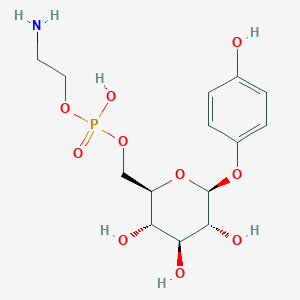

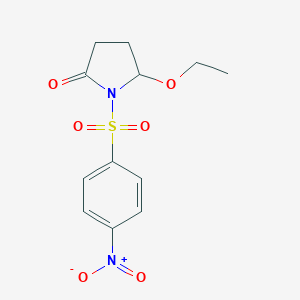



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)